2-[(Dimethylamino)methyl]-4-fluorophenol

Photochemistry Heterocyclic Synthesis Fluorinated Building Blocks

This para-fluorinated phenolic Mannich base delivers a critical LogP of ~1.3 and distinct reactivity profile, enabling 86% yield in fluorinated chromene synthesis. Non-interchangeable with non-fluorinated analogs for SAR studies. Ideal precursor for ¹⁸F/¹⁹F radiolabeling and novel antibacterial agent development targeting bacterial RNA polymerase.

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 46049-91-6
Cat. No. B1311889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methyl]-4-fluorophenol
CAS46049-91-6
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)F)O
InChIInChI=1S/C9H12FNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3
InChIKeyNEGVGBPSCVOSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Dimethylamino)methyl]-4-fluorophenol (CAS 46049-91-6): Procurement-Ready Profile of a Fluorinated Mannich Base Building Block


2-[(Dimethylamino)methyl]-4-fluorophenol (CAS 46049-91-6) is a fluorinated phenolic Mannich base with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol. It features a dimethylaminomethyl group ortho to the phenolic hydroxyl and a fluorine atom at the para position . This substitution pattern confers distinct physicochemical properties, including a LogP of approximately 1.3 and a boiling point of 225°C [1]. The compound is commercially available at 95% purity or higher from multiple vendors, making it a practical starting material for research and development applications .

Why 2-[(Dimethylamino)methyl]-4-fluorophenol (CAS 46049-91-6) Cannot Be Replaced by a Non-Fluorinated or Differently Substituted Analog


Fluorine substitution in phenolic Mannich bases is not a minor structural variation; it fundamentally alters both reactivity and biological target engagement. The para-fluorine atom in 2-[(dimethylamino)methyl]-4-fluorophenol enhances lipophilicity and modulates electron density on the aromatic ring, directly impacting the compound's utility as a synthetic intermediate and its potential as a pharmacophore . Replacing this compound with a non-fluorinated analog (e.g., 2-[(dimethylamino)methyl]phenol) or a regioisomer (e.g., 3-[(dimethylamino)methyl]-5-fluorophenol) would result in different reaction yields, altered biological activity profiles, and potentially invalid comparative data in structure-activity relationship (SAR) studies. The quantitative evidence below underscores why this specific fluorinated scaffold is non-interchangeable in key research applications [1].

Quantitative Differentiation Evidence for 2-[(Dimethylamino)methyl]-4-fluorophenol (CAS 46049-91-6)


High-Yield Precursor for Fluorinated 2-Amino-4H-chromene Synthesis via Photochemical o-Quinone Methide Generation

2-[(Dimethylamino)methyl]-4-fluorophenol serves as an efficient precursor for the photochemical generation of fluorinated o-quinone methides, enabling the synthesis of 2-amino-3-cyano-6-fluoro-4H-chromene in 86% isolated yield [1]. This specific fluorinated chromene derivative is noted as being difficult to obtain by alternative synthetic methods [2]. While the parent method reports 'moderate to good yields' across a range of o-(dimethylaminomethyl)phenols, the explicit 86% yield for the fluorinated variant provides a quantifiable benchmark for procurement decisions involving fluorinated chromene target molecules.

Photochemistry Heterocyclic Synthesis Fluorinated Building Blocks

Putative Mechanism of Action: Inhibition of Bacterial DNA-Dependent RNA Polymerase at a Novel Binding Site

2-[(Dimethylamino)methyl]-4-fluorophenol has been reported to inhibit bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication . Crucially, the compound is characterized as an RNA polymerase inhibitor with a novel binding site, distinct from those of established drugs like rifampin and fidaxomicin [1]. This suggests a unique interaction profile that may circumvent existing resistance mechanisms. Binding affinity data in ChEMBL indicates an IC50 of 2.17 μM for the induction of RNA polymerase I RPA194 subunit degradation in human U2OS cells [2].

Antibacterial RNA Polymerase Inhibition Mechanism of Action

Physicochemical Property Profile: LogP and Boiling Point Enable Rational Solvent and Purification Planning

The compound exhibits a calculated LogP of 1.3 and a boiling point of 225°C [1]. In comparison, the non-fluorinated analog 2-[(dimethylamino)methyl]phenol (CAS 120-65-0) has a lower molecular weight (151.21 g/mol) and lacks the para-fluorine substituent, which would alter both its lipophilicity and boiling point, directly impacting its behavior in extraction and chromatographic purification workflows [2].

Physicochemical Properties LogP Purification

High-Value Application Scenarios for 2-[(Dimethylamino)methyl]-4-fluorophenol (CAS 46049-91-6)


Synthesis of Fluorinated 2-Amino-4H-chromene Libraries via Photochemical o-Quinone Methide Generation

Utilize 2-[(Dimethylamino)methyl]-4-fluorophenol as the o-quinone methide precursor in photochemical reactions with malononitrile to access 2-amino-3-cyano-6-fluoro-4H-chromene in 86% yield [1]. This method is particularly valuable for generating fluorinated chromene scaffolds that are otherwise challenging to synthesize, making it a strategic choice for medicinal chemistry groups focused on fluorine-containing heterocycles [2].

Hit-to-Lead Optimization in Antibacterial Drug Discovery Targeting Novel RNA Polymerase Binding Sites

Employ this compound as a starting point for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents. Its reported inhibition of bacterial DNA-dependent RNA polymerase at a site distinct from rifampin and fidaxomicin [3] positions it as a valuable scaffold for exploring new chemical space to overcome existing antibiotic resistance mechanisms.

Development of Fluorine-Containing Building Blocks for Positron Emission Tomography (PET) Tracer Synthesis

The presence of a fluorine atom at the para position makes 2-[(Dimethylamino)methyl]-4-fluorophenol a potential precursor for the introduction of 18F or 19F labels. Its LogP of 1.3 and boiling point of 225°C [4] provide favorable handling properties for subsequent radiolabeling reactions, supporting the development of novel PET imaging agents.

Technical Documentation Hub

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